Compound Description: CM398 is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. It exhibits preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites, including the norepinephrine transporter. CM398 shows promising anti-inflammatory and analgesic properties in rodent models of inflammatory pain. []
Relevance: CM398 shares the core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. Both compounds differ in their substituents attached to this core structure, influencing their target selectivity and pharmacological profiles. []
Compound Description: This series of compounds acts as potent P-glycoprotein (P-gp) inhibitors, effectively reversing P-gp-mediated multidrug resistance in cancer cells. They demonstrate low cytotoxicity, long duration of action, and enhance the potency of various MDR-related cytotoxic agents. []
Relevance: These derivatives share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structural motif with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, incorporated into a N-(aryl)quinazolin-4-amine scaffold. The presence of the shared moiety suggests potential for modulating P-gp activity in this class of compounds. []
Compound Description: CP-100,356 serves as an in vivo probe to assess the role of MDR1/BCRP-mediated drug efflux, particularly in oral drug absorption. It inhibits both MDR1 and BCRP transporters, leading to increased systemic exposure of substrate drugs. []
Relevance: This compound exhibits structural similarities to N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide by possessing the 6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl group. This structural feature might imply potential interactions with efflux transporters like MDR1 and BCRP for the target compound as well. []
Compound Description: This series represents a novel class of P-gp modulators, effectively reversing multidrug resistance in cancer cells with high potency and low cytotoxicity. They demonstrate prolonged activity and enhance the efficacy of various MDR-related cytotoxic agents. []
Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, highlighting the importance of this scaffold for P-gp modulation. Variations in substituents and their spatial arrangement likely contribute to the observed differences in potency and selectivity among these analogs. []
Compound Description: YM758 acts as a novel inhibitor of the "funny" If current channel, implicated in regulating heart rate and potentially beneficial for treating stable angina and atrial fibrillation. []
Compound Description: This compound displays potential for acting as a hybrid drug with simultaneous antitumor, antimalarial, and antiviral properties due to its diverse functional groups. []
Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. The different substituents on the isoquinoline ring, a benzyl group in this compound compared to a substituted acetamide in the target compound, likely affect their specific biological activities and target affinities. []
Compound Description: TQ9 exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its activity suggests the induction of autophagy in these cancer cells. []
Relevance: TQ9 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. Both compounds demonstrate biological activity, though their specific targets and effects differ due to variations in their structures beyond this shared moiety. []
Compound Description: This compound acts as a non-peptide antagonist of human orexin receptors, offering potential for treating nutritional and sleep disorders. [, ]
Compound Description: This compound acts as a potent and selective inhibitor of ADAMTS-4, a metalloprotease implicated in osteoarthritis. It exhibits a high degree of selectivity for ADAMTS-4 over other related metalloproteases. []
Compound Description: CIQ is a positive allosteric modulator that selectively enhances the activity of NMDA receptors containing GluN2C and GluN2D subunits. It is a valuable tool compound for investigating the role of specific NMDA receptor subtypes in various neurological processes and disorders. [, ]
Relevance: While CIQ also contains the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety present in N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, the overall structures and pharmacological targets of these compounds are distinct. CIQ specifically targets NMDA receptors, while the target and activity profile of N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide remains to be elucidated. [, ]
4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a), 2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2), and 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3).
Compound Description: These three compounds were investigated as potential fluorine-18 labeled radiopharmaceuticals for imaging P-glycoprotein (P-gp) function at the blood-brain barrier using PET. They were characterized as P-gp substrates in vitro and in vivo. Compound 3 exhibited favorable properties for P-gp imaging, with higher brain uptake in P-gp deficient mice, good metabolic stability, and selectivity for P-gp over other efflux transporters. []
Relevance: All three compounds share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structural element with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. The presence of this shared motif suggests a potential role in their interaction with P-gp, although further studies are needed to confirm if the target compound also acts as a P-gp substrate or modulator. []
Compound Description: 18F-ISO-1 is a radiotracer developed for imaging cellular proliferation in tumors using PET. It targets the sigma-2 receptor, which is overexpressed in proliferating cells. 18F-ISO-1 uptake has shown correlation with Ki-67, a marker of proliferation, in various tumor types, including breast cancer. [, , ]
Relevance: 18F-ISO-1 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide. This structural similarity suggests that N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide may also exhibit affinity for the sigma-2 receptor, although with potentially different binding characteristics and pharmacological profiles due to the variations in their structures. [, , ]
Compound Description: Compound 1 is a selective antagonist for the sigma-2 receptor, showing potent antagonistic effects against cocaine-induced hyperlocomotion in mice without affecting basal locomotor activity. []
Relevance: Compound 1 and N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide share the core 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl structure and a benzamide moiety. Despite these similarities, the specific substitution patterns on the benzamide ring and the linker length and composition differentiate their pharmacological profiles, potentially explaining their distinct affinities towards sigma receptor subtypes. []
Compound Description: LOE 908 is a broad-spectrum inhibitor of voltage-operated cation channels and store-operated calcium channels. It has shown to improve neuromotor function in rats following traumatic brain injury, but does not prevent cognitive impairment or cortical tissue loss. []
Classification
This compound can be classified under:
Chemical Class: Isoquinoline derivatives
Functional Groups: Amide, aromatic, and nitrile groups
Synthesis Analysis
The synthesis of N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves several key steps:
Formation of Intermediate Compounds:
The synthesis begins with the reaction of substituted anilines with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine as a base. This step yields substituted 2-chloro-N-phenylacetamides.
Subsequently, these intermediates react with the hydrochloride salt of 6,7-dimethoxy tetrahydroisoquinoline in acetonitrile and potassium carbonate as a base to form the desired compound.
Microwave-Assisted Synthesis:
An alternative synthesis route employs microwave irradiation to enhance yield and reduce reaction time. In this method, the reaction conditions are optimized for efficiency, achieving better yields compared to conventional methods.
Key Parameters
Solvents Used: DCM and acetonitrile
Temperature Conditions: Reactions are typically conducted at room temperature to reflux conditions.
Reaction Time: Varies from 2 hours to several hours depending on the method used.
Molecular Structure Analysis
The molecular structure of N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide is characterized by:
Core Structure: The presence of a tetrahydroisoquinoline ring system contributes to its biological activity.
Substituents: The dimethoxy groups at positions 6 and 7 enhance lipophilicity and may influence receptor binding.
Cyanophenyl Group: The nitrile group (–C≡N) attached to the phenyl ring can participate in various chemical interactions.
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions due to its electrophilic nature.
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.
Reduction Reactions: Potential reduction of the nitrile group can occur under specific catalytic conditions.
Mechanism of Action
The mechanism of action for N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide is not fully elucidated but may involve:
Receptor Interaction: Compounds within this class often interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurochemical pathways.
Inhibition Mechanisms: Some studies suggest that similar compounds exhibit inhibitory effects on specific enzymes or pathways involved in cellular signaling.
Physical and Chemical Properties Analysis
Physical Properties
Chemical Properties
Solubility: Likely soluble in organic solvents such as DCM and acetonitrile but may have limited solubility in water due to its hydrophobic nature.
Analytical Techniques
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Applications
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide has potential applications in various fields:
Pharmaceutical Research: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for developing new drugs targeting neurological disorders.
Antibacterial Activity Studies: Compounds with isoquinoline structures have been investigated for their antibacterial properties; thus this compound could be evaluated for similar activities.
Chemical Probes in Biological Studies: Its unique structure allows it to be used as a chemical probe for studying biological mechanisms involving isoquinoline derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.